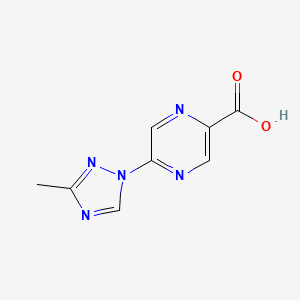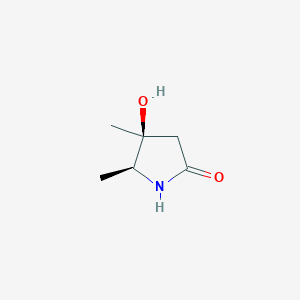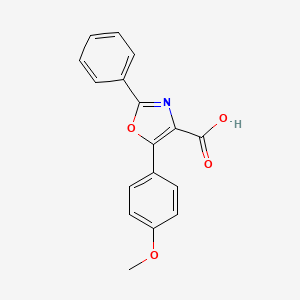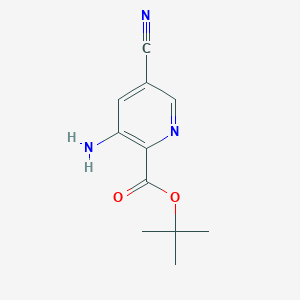![molecular formula C14H11NO3S B8349526 2-[3-(3-Thienyl)acrylamido]benzoic acid](/img/structure/B8349526.png)
2-[3-(3-Thienyl)acrylamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Thienyl)acrylamido]benzoic acid is a compound that features a thiophene ring and a benzoic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 2-[3-(3-Thienyl)acrylamido]benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with benzoic acid derivatives. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[3-(3-Thienyl)acrylamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Applications De Recherche Scientifique
2-[3-(3-Thienyl)acrylamido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Due to its potential pharmacological properties, it is studied for its therapeutic effects in treating diseases.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Thienyl)acrylamido]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[3-(3-Thienyl)acrylamido]benzoic acid can be compared with other thiophene derivatives and benzoic acid derivatives. Similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific combination of the thiophene ring and benzoic acid moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H11NO3S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
2-(3-thiophen-3-ylprop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C14H11NO3S/c16-13(6-5-10-7-8-19-9-10)15-12-4-2-1-3-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18) |
Clé InChI |
SPGSTAICAUIWFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CSC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














